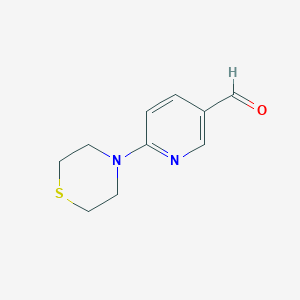

6-(1,4-Thiazinan-4-yl)nicotinaldehyde

Description

The exploration of new chemical entities is a cornerstone of progress in organic chemistry. 6-(1,4-Thiazinan-4-yl)nicotinaldehyde, with the chemical formula C₁₀H₁₂N₂OS and a molecular weight of 208.28 g/mol , represents a specific area of interest within this vast field. scbt.com Its classification as a research compound underscores its role in the ongoing quest for molecules with novel properties and functionalities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂OS |

| Molecular Weight | 208.28 g/mol |

| CAS Number | 1263207-67-1 |

This data is compiled from publicly available chemical databases.

Nicotinaldehyde, also known as pyridine-3-carbaldehyde, and its derivatives are significant intermediates in industrial organic chemistry. They serve as foundational building blocks for the synthesis of a wide array of more complex molecules. Research into nicotinaldehyde derivatives has been spurred by their utility in creating agrochemicals, such as insecticides, and as precursors for highly active pharmaceutical substances. The aldehyde functional group, being an intermediate oxidation state between an alcohol and a carboxylic acid, presents unique challenges and opportunities in synthesis, making the development of efficient and selective preparation methods an active area of investigation.

The 1,4-thiazinane, or thiomorpholine (B91149), ring is a saturated six-membered heterocycle containing both a sulfur and a nitrogen atom. This structural motif is of considerable interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The inclusion of a thiomorpholine moiety can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. In drug design, the thiomorpholine group is sometimes used as a bioisosteric replacement for a morpholine (B109124) ring, where the sulfur atom can alter the compound's interaction with biological targets and its metabolic fate.

The structure of this compound represents a hybridization of the nicotinaldehyde and 1,4-thiazinane scaffolds. The rationale for creating such a hybrid molecule in organic synthesis can be multifaceted. One primary motivation is the principle of molecular hybridization, which involves combining two or more pharmacophores or bioactive moieties to create a new compound with potentially enhanced or novel properties.

In this specific case, the nicotinaldehyde core provides a reactive aldehyde group, which is a versatile handle for further chemical transformations, and a pyridine (B92270) ring, a common feature in many biologically active molecules. The attachment of the 1,4-thiazinane ring at the 6-position of the pyridine nucleus introduces a saturated heterocyclic system that can modulate the electronic properties of the pyridine ring and provide additional points for molecular interactions. The synthesis of such a compound would likely involve a nucleophilic aromatic substitution reaction, where thiomorpholine displaces a leaving group, such as a halogen, at the 6-position of the nicotinaldehyde ring. The exploration of such hybrid structures allows chemists to systematically investigate structure-activity relationships and to expand the chemical space available for the discovery of new functional molecules.

A thorough review of the current academic literature indicates that this compound is primarily recognized as a chemical intermediate available for research purposes. While its constituent parts, nicotinaldehyde and 1,4-thiazinane, are well-documented and extensively studied in various chemical and medicinal contexts, detailed scientific studies focusing specifically on the synthesis, characterization, and application of this compound are not widely available in peer-reviewed journals.

The compound is listed in the catalogs of several chemical suppliers, confirming its synthesis and availability to the research community. This suggests that while it may be utilized in proprietary research or as a building block in the synthesis of more complex, undisclosed molecules, it has not yet been the subject of extensive, publicly disseminated academic investigation. Therefore, the current academic landscape is one of potential, with the properties and applications of this specific structural hybrid remaining a largely unexplored area for future research endeavors.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-thiomorpholin-4-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c13-8-9-1-2-10(11-7-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJMABCZELJASP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of 6 1,4 Thiazinan 4 Yl Nicotinaldehyde

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of 6-(1,4-Thiazinan-4-yl)nicotinaldehyde in solution, providing detailed information about the proton and carbon environments and their connectivity.

The ¹H NMR spectrum provides a definitive map of the proton environments within the molecule. The aromatic region of the spectrum is characterized by three distinct signals corresponding to the protons of the pyridine (B92270) ring. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically around 10.0 ppm, due to the strong deshielding effect of the carbonyl group. chemicalbook.com

The thiazinane ring exhibits two multiplets corresponding to the methylene (B1212753) protons. The protons adjacent to the nitrogen atom (N-CH₂) are shifted further downfield compared to those adjacent to the sulfur atom (S-CH₂) due to the greater electronegativity of nitrogen. These typically appear as triplets, assuming free rotation, due to coupling with the adjacent methylene groups.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 (Pyridine) | ~8.6 | Doublet | ~2.3 | Coupled to H-4. |

| H-4 (Pyridine) | ~7.8 | Doublet of Doublets | ~8.5, 2.3 | Coupled to H-2 and H-5. |

| H-5 (Pyridine) | ~6.8 | Doublet | ~8.5 | Coupled to H-4. |

| Aldehyde (-CHO) | ~10.0 | Singlet | - | Characteristic downfield shift for an aldehyde proton. chemicalbook.com |

| Thiazinane (N-CH₂) | ~3.8 | Triplet | ~5.5 | Protons adjacent to the nitrogen atom, deshielded. |

| Thiazinane (S-CH₂) | ~2.8 | Triplet | ~5.5 | Protons adjacent to the sulfur atom. |

The ¹³C NMR spectrum complements the ¹H NMR data by detailing the carbon skeleton of the molecule. The aldehyde carbonyl carbon (C=O) is the most downfield signal, typically appearing around 190 ppm. The pyridine ring carbons show distinct signals in the aromatic region (110-165 ppm), with the carbon atom attached to the thiazinane nitrogen (C-6) being significantly deshielded. The two sets of methylene carbons in the thiazinane ring are observed in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aldehyde (C=O) | ~191.0 | Deshielded carbonyl carbon. |

| C-2 (Pyridine) | ~152.0 | Aromatic methine carbon adjacent to the ring nitrogen. |

| C-3 (Pyridine) | ~135.5 | Aromatic quaternary carbon attached to the aldehyde group. |

| C-4 (Pyridine) | ~137.0 | Aromatic methine carbon. |

| C-5 (Pyridine) | ~109.0 | Aromatic methine carbon, shielded by the amino substituent. |

| C-6 (Pyridine) | ~162.0 | Aromatic quaternary carbon attached to the thiazinane nitrogen. |

| Thiazinane (N-CH₂) | ~48.0 | Aliphatic carbon adjacent to nitrogen. |

| Thiazinane (S-CH₂) | ~27.0 | Aliphatic carbon adjacent to sulfur. |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations are expected between the adjacent pyridine protons (H-4 with H-5) and between the methylene groups within the thiazinane ring (N-CH₂ with S-CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the pyridine ring (H-2, H-4, H-5) and the thiazinane methylenes (N-CH₂, S-CH₂) to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Crucial HMBC correlations would include the aldehyde proton (CHO) to the pyridine carbons C-3 and C-4, and the thiazinane N-CH₂ protons to the pyridine carbon C-6, confirming the point of attachment between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the pyridine H-5 proton and the adjacent N-CH₂ protons of the thiazinane ring, providing further confirmation of the substituent's position and orientation.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be a strong absorption band for the aldehyde carbonyl (C=O) stretching vibration, anticipated in the range of 1690-1710 cm⁻¹, consistent with an aromatic aldehyde. vscht.cz The aldehyde C-H stretch typically appears as two weaker bands around 2830-2860 cm⁻¹ and 2720-2760 cm⁻¹. vscht.cz

Vibrations associated with the pyridine ring include C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the thiazinane ring will appear just below 3000 cm⁻¹. The C-N stretching of the tertiary amine and the C-S stretching of the thioether within the thiazinane ring would produce signals in the fingerprint region (typically 1250-1020 cm⁻¹ for C-N and 700-600 cm⁻¹ for C-S).

Interactive Data Table: Predicted FTIR Absorption Bands

| Wave Number (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 | Aromatic C-H Stretch (Pyridine) | Medium-Weak |

| ~2950, ~2850 | Aliphatic C-H Stretch (Thiazinane) | Medium |

| ~2840, ~2740 | Aldehyde C-H Stretch | Weak |

| ~1700 | Aldehyde C=O Stretch | Strong |

| ~1580, ~1470 | Aromatic C=C and C=N Stretch | Medium-Strong |

| ~1220 | Aryl-N Stretch | Medium |

| ~650 | C-S Stretch | Weak |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the elemental composition. For this compound (C₁₀H₁₂N₂OS), the calculated exact mass of the protonated molecule [M+H]⁺ is 209.0743.

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavages within the thiazinane ring and the loss of small neutral molecules from the pyridine portion.

Plausible Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond alpha to the thiazinane nitrogen is a common pathway for cyclic amines, leading to the opening of the thiazinane ring.

Loss of Aldehyde Group: Fragmentation can occur via the loss of a CO molecule (28 Da) or a CHO radical (29 Da) from the molecular ion.

Thiazinane Ring Fragmentation: The saturated ring can undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄) or thioformaldehyde (B1214467) (CH₂S).

Retro-Diels-Alder (RDA)-type reaction: A characteristic fragmentation of the thiazinane ring could proceed via an RDA-type cleavage, resulting in the loss of a C₄H₈S fragment.

Interactive Data Table: Predicted HRMS Fragmentation

| m/z (calculated) | Possible Ion Formula | Fragmentation Pathway |

| 209.0743 | [C₁₀H₁₃N₂OS]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 181.0794 | [C₉H₁₃N₂S]⁺ | Loss of CO from [M+H]⁺ |

| 151.0689 | [C₈H₁₁N₂S]⁺ | Loss of C₂H₂O from [M+H]⁺ |

| 135.0376 | [C₆H₇N₂S]⁺ | Cleavage of the thiazinane ring |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

While crystallographic data for the parent compound is not publicly available, a study on its hydrochloride dihydrate salt, [this compound]HCl·2H₂O, provides definitive insight into its solid-state conformation and packing. mdpi.com X-ray diffraction analysis of single crystals of this salt revealed its precise three-dimensional structure.

The analysis shows the pyridine ring and the aldehyde group are nearly coplanar. The thiazinane ring adopts a classic chair conformation. In the crystal lattice, the protonated pyridinium (B92312) nitrogen, the chloride anion, and the water molecules form a network of hydrogen bonds, which dictates the supramolecular assembly of the molecules in the solid state. This structural data is invaluable for understanding the molecule's intrinsic geometry and its potential for forming specific intermolecular interactions.

Interactive Data Table: Crystallographic Data for [C₁₀H₁₂N₂OS]HCl·2H₂O mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.85 |

| b (Å) | 7.92 |

| c (Å) | 15.21 |

| **β (°) ** | 109.5 |

| Volume (ų) | 1347 |

| Z | 4 |

| Key Interactions | Hydrogen bonding network involving N-H···Cl, O-H···Cl, and O-H···O interactions. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Analysis of the electronic transitions in this compound through UV-Vis spectroscopy is crucial for understanding its chromophoric system. The molecule incorporates a pyridine ring substituted with an aldehyde group and a thiazinane moiety. This combination of a π-conjugated aromatic system (the pyridine ring), a carbonyl group (aldehyde), and heteroatoms with non-bonding electrons (nitrogen and sulfur) is expected to give rise to characteristic electronic transitions.

Theoretically, the UV-Vis spectrum of this compound would exhibit absorptions corresponding to:

π→π* transitions: These high-intensity absorptions are expected to arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the nicotin-aldehyde framework. The substitution on the pyridine ring would influence the energy and intensity of these transitions.

n→π* transitions: These lower-intensity absorptions typically result from the excitation of non-bonding electrons (from the nitrogen of the pyridine ring, the nitrogen and sulfur of the thiazinane ring, and the oxygen of the aldehyde) to antibonding π* orbitals of the aromatic ring and the carbonyl group. These transitions are characteristically weak and can sometimes be obscured by stronger π→π* bands.

The solvent environment is expected to play a significant role in the position of these absorption bands. Polar solvents may cause a hypsochromic (blue) shift of n→π* transitions and a bathochromic (red) shift of π→π* transitions.

However, without experimental data, a detailed discussion of the specific wavelengths of maximum absorption and the molar extinction coefficients cannot be provided. Further empirical research is required to characterize the electronic spectroscopic properties of this compound.

Table 1: Hypothetical UV-Vis Spectral Data for this compound (Note: The following table is a hypothetical representation for illustrative purposes, as no experimental data has been found.)

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| Hexane | Data not available | Data not available | n→π |

| Hexane | Data not available | Data not available | π→π |

| Ethanol | Data not available | Data not available | n→π |

| Ethanol | Data not available | Data not available | π→π |

Reactivity and Mechanistic Investigations of 6 1,4 Thiazinan 4 Yl Nicotinaldehyde

Reactivity Profile of the Nicotinaldehyde Aldehyde Functionality

The aldehyde group in 6-(1,4-Thiazinan-4-yl)nicotinaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions. Its reactivity is influenced by the electronic properties of the pyridine (B92270) ring and the thiazinane substituent.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed through a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. The general mechanism involves the nucleophile adding to the carbonyl carbon, leading to an alkoxide intermediate that is then protonated.

A range of nucleophiles can participate in these additions. For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) are expected to react with the aldehyde to form secondary alcohols. Similarly, the addition of cyanide ions (from sources like HCN or KCN) would lead to the formation of a cyanohydrin. These reactions are fundamental in constructing more complex molecular architectures.

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Expected Product | Reaction Conditions |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | [6-(1,4-Thiazinan-4-yl)pyridin-3-yl]methanol | Methanol, Room Temperature |

| Alkyl | Methylmagnesium bromide (CH₃MgBr) | 1-[6-(1,4-Thiazinan-4-yl)pyridin-3-yl]ethanol | Diethyl ether, 0 °C to Room Temperature |

| Cyanide | Potassium cyanide (KCN) / Acid | 2-Hydroxy-2-[6-(1,4-Thiazinan-4-yl)pyridin-3-yl]acetonitrile | Aqueous alcohol, mild acid |

Note: The reactions and conditions presented are illustrative and based on the general reactivity of aromatic aldehydes.

Condensation Reactions (e.g., Knoevenagel, Schiff Base Formation)

Condensation reactions are a cornerstone of aldehyde chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen double bonds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate), typically catalyzed by a weak base like piperidine (B6355638) or pyridine. wikipedia.org The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org For this compound, this provides a route to various substituted acrylic acid derivatives. The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and can lead to decarboxylation if a carboxylic acid is present in the active methylene compound. organic-chemistry.org

Schiff Base Formation: The reaction of the aldehyde with primary amines yields imines, also known as Schiff bases. researchgate.net This condensation reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting imines are versatile intermediates in organic synthesis and can also act as ligands in coordination chemistry. nih.gov The formation of Schiff bases is a reversible process, and the equilibrium can be driven towards the product by removing water. nih.gov

Table 2: Illustrative Condensation Reactions

| Reaction Type | Reagent Example | Expected Product Type | Typical Catalyst |

| Knoevenagel Condensation | Diethyl malonate | Diethyl 2-[[6-(1,4-thiazinan-4-yl)pyridin-3-yl]methylene]malonate | Piperidine, Pyridine |

| Schiff Base Formation | Aniline (B41778) | N-[[6-(1,4-thiazinan-4-yl)pyridin-3-yl]methylene]aniline | Acetic acid |

Note: The products and catalysts are based on established methodologies for these condensation reactions.

Oxidation and Reduction Pathways

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can be employed to convert the aldehyde to the corresponding carboxylic acid, 6-(1,4-thiazinan-4-yl)nicotinic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid side reactions on the pyridine or thiazinane rings. For instance, N-hydroxyphthalimide (NHPI) can catalyze the aerobic oxidation of aldehydes to carboxylic acids under mild conditions.

Reduction: The reduction of the aldehyde to [6-(1,4-thiazinan-4-yl)pyridin-3-yl]methanol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a common and selective reagent for this purpose, typically used in alcoholic solvents. wordpress.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also effectively perform this reduction. Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is another viable method. wordpress.com

Reactivity at the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions and its ability to coordinate with metal ions.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq Electrophilic substitution, when it occurs, is directed to the positions meta to the nitrogen atom (C-3 and C-5). In the case of this compound, the existing substituents will further influence the regioselectivity. The aldehyde group at C-3 is deactivating, while the 1,4-thiazinan-4-yl group at C-6 is an amino-like substituent and is expected to be activating and ortho-, para-directing. The interplay of these electronic effects makes predicting the outcome of EAS complex.

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (C-2, C-4, and C-6). wikipedia.org For SNA_r to occur, a good leaving group, such as a halide, must be present at one of these activated positions. While the title compound does not possess a leaving group, a derivative such as 6-chloro-nicotinaldehyde would be expected to undergo nucleophilic displacement of the chloride by various nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, and the negative charge is stabilized by the electron-withdrawing nitrogen atom. doubtnut.com

Ligand Binding and Coordination Chemistry Potential

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it a good ligand for coordination with metal ions. britannica.com The presence of the aldehyde group and the sulfur and nitrogen atoms in the thiazinane ring provides additional potential coordination sites, allowing the molecule to act as a multidentate ligand.

The formation of coordination compounds can significantly alter the electronic properties and reactivity of the organic ligand. The coordination of a metal ion to the pyridine nitrogen would further increase the electrophilicity of the pyridine ring, potentially facilitating nucleophilic attack. The geometry and stability of the resulting metal complexes will depend on the nature of the metal ion, the other ligands present, and the reaction conditions. The study of such complexes is an active area of research in coordination chemistry. mdpi.comcaltech.edujscimedcentral.com

Reactivity of the 1,4-Thiazinane Heterocycle

The reactivity of this compound is largely dictated by the 1,4-thiazinane ring, a six-membered heterocycle containing both sulfur and nitrogen atoms. nih.govnih.gov These heteroatoms are the primary centers of reactivity within this moiety.

The sulfur atom in the 1,4-thiazinane ring is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to a sulfoxide (B87167) or a sulfone. For instance, the oxidation of substituted 1,3-thiazinan-4-ones to their corresponding 1,1-dioxide derivatives has been achieved using potassium permanganate (KMnO4). semanticscholar.org While specific studies on this compound are not extensively detailed in the literature, the general reactivity of the thiazinane scaffold suggests that similar transformations are plausible. nih.gov

Another key reaction involving the sulfur atom is its role as a nucleophile. In the synthesis of 1,4-benzothiazine derivatives, the sulfur atom of 2-aminothiophenol (B119425) acts as a nucleophile, attacking an electrophilic carbon center. rsc.org This highlights the potential for the sulfur in the 1,4-thiazinane ring of the title compound to participate in analogous nucleophilic reactions.

Table 1: Potential Sulfur-Mediated Reactions

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Oxidation | KMnO4, H2O2, m-CPBA | 6-(1-Oxido-1,4-thiazinan-4-yl)nicotinaldehyde |

| Oxidation | Excess KMnO4, H2O2, m-CPBA | 6-(1,1-Dioxido-1,4-thiazinan-4-yl)nicotinaldehyde |

Nitrogen-Centered Reactivity (e.g., Alkylation, Acylation)

The nitrogen atom in the 1,4-thiazinane ring is a secondary amine and thus exhibits characteristic nucleophilic properties. It can readily undergo reactions such as alkylation and acylation.

Alkylation: N-alkylation of 1,4-benzothiazines can be achieved using alkyl halides in the presence of a base like sodium hydride in dimethylformamide. thieme-connect.de This suggests that the nitrogen atom in this compound could be alkylated under similar conditions.

Acylation: Acylation of the nitrogen atom is also a feasible transformation. Reactions with acyl chlorides or anhydrides would lead to the corresponding N-acyl derivatives. For example, the acylation of 2-iminothiazinan-4-one has been demonstrated using acetic anhydride. nih.gov Such reactions are fundamental in modifying the electronic properties and steric environment of the molecule.

Table 2: Potential Nitrogen-Centered Reactions

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., NaH) | 4-(5-Formylpyridin-2-yl)-1-alkyl-1,4-thiazinan-1-ium halide |

| N-Acylation | Acyl chloride (e.g., CH3COCl), Base (e.g., Et3N) | 4-(5-Formylpyridin-2-yl)-1,4-thiazinan-1-ylmethanone |

Reaction Kinetics and Thermodynamic Analyses

Detailed kinetic and thermodynamic studies specifically on this compound are not widely available in peer-reviewed literature. However, general principles of reaction kinetics can be applied to its formation and subsequent reactions. The formation of this compound, typically through nucleophilic aromatic substitution of a halogenated pyridine with 1,4-thiazinane, is expected to follow second-order kinetics.

Kinetic studies on analogous systems, such as the reaction of OH radicals with 1,4-cyclohexadiene, have shown complex temperature dependencies, which can be influenced by the formation of pre-reaction complexes. rsc.org Similar complexities could be expected in reactions involving the bulky this compound molecule. The formation of many aroma compounds in model systems has been shown to follow zero-order reaction kinetics. researchgate.net

Proposed Reaction Mechanisms for Key Transformations

The primary transformation involving this compound is its synthesis via nucleophilic aromatic substitution.

Mechanism for Synthesis:

Nucleophilic Attack: The nitrogen atom of 1,4-thiazinane acts as a nucleophile and attacks the carbon atom of the pyridine ring that is bonded to a leaving group (e.g., a halogen).

Formation of a Meisenheimer Complex: This attack leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted.

Departure of the Leaving Group: The leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.

For subsequent reactions, such as the acylation of the thiazinane nitrogen, the mechanism would involve the nucleophilic nitrogen attacking the electrophilic carbonyl carbon of the acylating agent. libretexts.org

Derivatization and Functionalization of 6 1,4 Thiazinan 4 Yl Nicotinaldehyde

Synthesis of New Heterocyclic Systems Incorporating the Compound Moiety

The aldehyde group of 6-(1,4-thiazinan-4-yl)nicotinaldehyde is a key handle for building new heterocyclic rings. Through well-established synthetic protocols, the core structure can be annulated or appended with various new ring systems, significantly increasing its molecular complexity and structural diversity.

Thiazolidin-4-ones are a prominent class of sulfur-containing heterocycles. The synthesis of thiazolidinone derivatives from this compound can be efficiently achieved through a one-pot, three-component cyclocondensation reaction. nih.govsemanticscholar.org This reaction typically involves the aldehyde, a primary amine, and a mercaptocarboxylic acid, such as mercaptoacetic acid. nih.gov

The reaction mechanism proceeds via the initial formation of a Schiff base (imine) between this compound and the primary amine. This is followed by the nucleophilic attack of the sulfur atom from mercaptoacetic acid on the imine carbon. The subsequent intramolecular cyclization and elimination of a water molecule yield the final 2,3-disubstituted thiazolidin-4-one product. semanticscholar.org This synthetic strategy allows for the introduction of two points of diversity, stemming from the choice of the amine and the mercapto-acid.

| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Mercapto-acid) | Resulting Heterocycle |

| This compound | Primary Amine (R-NH₂) | Mercaptoacetic Acid | 2-(6-(1,4-Thiazinan-4-yl)pyridin-3-yl)-3-(R)-thiazolidin-4-one |

| This compound | Primary Amine (R-NH₂) | Mercaptopropionic Acid | 2-(6-(1,4-Thiazinan-4-yl)pyridin-3-yl)-3-(R)-thiazinan-4-one |

Oxazine and thiazine (B8601807) derivatives can be synthesized from this compound by first preparing an α,β-unsaturated ketone intermediate, commonly known as a chalcone (B49325). This is achieved through a Claisen-Schmidt condensation reaction between the starting aldehyde and an appropriate ketone (e.g., acetophenone) in the presence of a base like potassium hydroxide. semanticscholar.orggsjpublications.com

The resulting chalcone, which incorporates the 6-(1,4-thiazinan-4-yl)pyridine moiety, can then undergo a cyclization reaction. semanticscholar.org

Oxazine Synthesis : Reacting the chalcone with urea (B33335) in a basic medium leads to the formation of a 1,3-oxazine derivative. semanticscholar.orggsjpublications.com

Thiazine Synthesis : Similarly, reacting the chalcone with thiourea (B124793) under basic conditions yields a 1,3-thiazine derivative. semanticscholar.orggsjpublications.comamazonaws.com

These reactions provide a pathway to six-membered heterocyclic rings containing both nitrogen and either oxygen or sulfur, further expanding the chemical space accessible from the parent aldehyde.

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are another important class of compounds that can be synthesized from this compound. The synthesis generally proceeds through a chalcone intermediate, as described in the previous section. semanticscholar.orgresearchgate.net

The chalcone derived from the starting aldehyde is reacted with hydrazine (B178648) or its derivatives (such as phenylhydrazine (B124118) or hydrazine monohydrate) in the presence of a catalyst like glacial acetic acid. semanticscholar.orgnih.gov This condensation and subsequent cyclization reaction typically yields 1,3,5-trisubstituted pyrazole (B372694) derivatives, where one of the substituents is the 6-(1,4-thiazinan-4-yl)pyridin-3-yl group. researchgate.netnih.gov The specific substitution pattern on the resulting pyrazole ring can be controlled by the choice of the hydrazine reagent and the reaction conditions.

| Intermediate | Cyclizing Agent | Resulting Heterocycle |

| Chalcone derivative | Hydrazine Monohydrate | 3/5-(Aryl)-5/3-(6-(1,4-thiazinan-4-yl)pyridin-3-yl)-4,5-dihydro-1H-pyrazole |

| Chalcone derivative | Phenylhydrazine | 3/5-(Aryl)-1-phenyl-5/3-(6-(1,4-thiazinan-4-yl)pyridin-3-yl)-4,5-dihydro-1H-pyrazole |

Formation of Polyfunctionalized Pyridine (B92270) Derivatives

Beyond creating new fused or appended heterocyclic rings, this compound can be used to generate more highly substituted pyridine systems. The existing aldehyde group serves as a reactive site for chain extension and subsequent cyclization reactions. For instance, Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malononitrile (B47326) or ethyl cyanoacetate) can yield a pyridyl-substituted alkene. This intermediate is highly functionalized and can participate in a variety of subsequent reactions, such as Michael additions or cycloadditions, to build new carbocyclic or heterocyclic rings, resulting in a polyfunctionalized pyridine architecture. Merged cycloaddition/cycloreversion processes, for example using 1,4-oxazinone precursors, represent another advanced strategy for constructing highly substituted pyridine motifs. nih.gov

Strategies for Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is an approach that aims to generate libraries of structurally diverse small molecules from a common starting material. nih.gov this compound is an excellent scaffold for DOS due to the versatile reactivity of its aldehyde group.

A DOS strategy utilizing this aldehyde would involve subjecting it to a range of different reaction pathways with a variety of building blocks.

Three-Component Reactions : As seen in the synthesis of thiazolidinones, using a library of different primary amines and mercapto-acids can rapidly generate a large collection of distinct thiazolidinone derivatives.

Chalcone-Mediated Synthesis : By varying the ketone used in the initial Claisen-Schmidt condensation and then using a diverse set of cyclizing agents (e.g., different substituted hydrazines, urea, thiourea, amidines), a wide array of pyrazoles, oxazines, thiazines, and pyrimidines can be produced.

Multi-step Pathways : The aldehyde can be reduced to an alcohol or oxidized to a carboxylic acid, opening up new avenues for esterification, amidation, and etherification reactions, further increasing the structural diversity of the products.

This approach allows for the efficient exploration of chemical space around the core 6-(1,4-thiazinan-4-yl)pyridine scaffold. nih.gov

Exploitation as a Synthetic Building Block for Complex Architectures

The utility of this compound extends to its role as a foundational building block for the synthesis of more complex molecular architectures. The heterocyclic systems synthesized in the initial derivatization steps can serve as intermediates for further elaboration.

For example, a thiazolidinone derivative prepared from the aldehyde could possess additional functional groups on the R-group introduced from the primary amine. These functional groups can be used for subsequent transformations, such as cross-coupling reactions (e.g., Suzuki, Heck) or peptide bond formations, to link the heterocyclic core to other molecular fragments. Similarly, a pyrazole derivative can be further functionalized at the N-1 position or on its other rings. This step-wise construction allows for the rational design and synthesis of large, intricate molecules where the this compound moiety serves as a key structural anchor.

Design and Synthesis of Photoactive or Optoelectronic Probes and Materials

The molecular architecture of this compound presents a promising, albeit underexplored, scaffold for the development of novel photoactive and optoelectronic materials. The structure possesses inherent electronic asymmetry, a key feature in the design of functional chromophores. The 1,4-thiazinane moiety, connected via its nitrogen atom to the pyridine ring, acts as an effective electron-donating group. This "pushes" electron density into the electron-deficient (π-deficient) pyridine core, creating a foundational intramolecular "push-pull" system.

The strategic placement of the aldehyde group at the 3-position of the pyridine ring provides a versatile synthetic handle. This aldehyde functionality is the primary site for derivatization, allowing for the extension of the molecule's π-conjugated system. By reacting the aldehyde with various chemical partners, it is possible to systematically tune the electronic and photophysical properties of the resulting compounds. Such modifications can lead to materials with tailored absorption and emission characteristics, making them suitable for applications in sensors, organic light-emitting diodes (OLEDs), or nonlinear optics.

The primary synthetic strategy revolves around condensation reactions with the aldehyde group to create larger, more delocalized electronic systems. These reactions leverage well-established organic chemistry transformations to append electron-withdrawing or π-extensive groups, thereby enhancing the push-pull character and modulating the energy of the frontier molecular orbitals (HOMO-LUMO gap).

Synthetic Strategies for Derivatization

Several classical condensation reactions can be employed to transform this compound into materials with potential photoactive properties.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene group (e.g., malononitrile, cyanoacetates). The resulting products are vinyl-linked derivatives with powerful electron-withdrawing groups, which can significantly extend the π-conjugation and enhance the intramolecular charge-transfer (ICT) character of the molecule. This enhancement often leads to a bathochromic (red) shift in the absorption and emission spectra and can induce or amplify fluorescence.

Schiff Base Formation: Condensation of the aldehyde with primary aromatic amines (e.g., aniline (B41778) derivatives) yields Schiff bases (imines). If the aromatic amine contains electron-donating or withdrawing substituents, the photophysical properties of the resulting imine can be finely tuned. These materials are often fluorescent and can exhibit solvatochromism, where their emission color changes with solvent polarity.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene. By choosing appropriate phosphonium (B103445) ylides or phosphonate (B1237965) carbanions, a wide variety of vinyl-linked aromatic or heteroaromatic systems can be introduced. This strategy is highly effective for extending the conjugated path length, which generally decreases the HOMO-LUMO gap and shifts the optical properties towards longer wavelengths.

The table below outlines these potential synthetic pathways and the anticipated properties of the resulting derivatives.

| Reaction Type | Example Reagent | General Product Structure/Class | Anticipated Photophysical/Optoelectronic Property |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile | Dicyanovinyl-substituted pyridine | Strong intramolecular charge-transfer; potential for significant red-shifted fluorescence; candidate for nonlinear optical materials. |

| Schiff Base Formation | 4-Methoxyaniline | Anilino-imine derivative | Potential for aggregation-induced emission (AIE); solvatochromic fluorescence; chemosensor applications. |

| Wittig Reaction | (4-Nitrophenyl)methyltriphenylphosphonium bromide | Stilbene-like derivative with a nitro group | Enhanced push-pull system; strong ICT absorption; potential as a component in dye-sensitized solar cells (DSSCs). |

| Horner-Wadsworth-Emmons | Diethyl (cyanomethyl)phosphonate | Cinnamonitrile derivative | Extended π-conjugation; fluorescent probe material. |

Detailed research into these synthetic avenues would involve the systematic synthesis of a library of derivatives based on the parent aldehyde. Subsequent characterization would require a comprehensive analysis of their photophysical properties, including UV-Vis absorption and fluorescence spectroscopy in various solvents to probe their electronic transitions and environmental sensitivity. Advanced studies could explore their application in optoelectronic devices by measuring properties such as electroluminescence or photoconductivity. While direct experimental data on these specific derivatives is not widely published, the proposed strategies are grounded in established principles of chromophore design and organic synthesis.

Prospective Research Avenues for 6 1,4 Thiazinan 4 Yl Nicotinaldehyde

Exploration of Novel Synthetic Methodologies

Research in this area should focus on:

Reaction Condition Optimization: A systematic study of solvents, bases, temperatures, and reaction times to maximize yield and purity.

Catalyst Screening: Investigation of various catalysts, such as palladium or copper-based systems, which are known to facilitate C-N bond formation.

Alternative Precursors: Exploring different leaving groups on the pyridine (B92270) ring and alternative methods for introducing the aldehyde functionality.

A comparative analysis of these methodologies could be summarized as follows:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Nucleophilic Aromatic Substitution (SNAr) | Readily available starting materials. | May require harsh reaction conditions. |

| Buchwald-Hartwig Amination | High functional group tolerance, milder conditions. | Catalyst cost and removal from the final product. |

| Ullmann Condensation | Effective for less reactive aryl halides. | Often requires high temperatures and copper catalysts. |

Advanced Mechanistic Elucidation of Reaction Pathways

A deeper understanding of the formation and reactivity of 6-(1,4-Thiazinan-4-yl)nicotinaldehyde is crucial. Mechanistic studies could employ a combination of experimental and computational techniques to probe the electronic and steric factors governing its synthesis and subsequent reactions. Key areas for investigation include:

Kinetic Studies: Determining the reaction order, rate constants, and activation energies for its synthesis to elucidate the rate-determining step.

Computational Modeling: Utilizing Density Functional Theory (DFT) to model reaction intermediates and transition states, providing insight into the reaction mechanism at a molecular level.

Spectroscopic Analysis: Employing in-situ spectroscopic techniques, such as NMR and IR, to identify and characterize transient intermediates.

Development of Catalytic Applications

The nitrogen and sulfur atoms within the 1,4-thiazinane ring, along with the pyridine nitrogen, offer potential coordination sites for metal ions. This suggests that this compound could serve as a ligand in the design of novel homogeneous catalysts. Research should explore the synthesis of metal complexes with this ligand and evaluate their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations.

Integration into Supramolecular Chemistry and Materials Science (focusing on chemical design)

The aromatic pyridine ring and the flexible thiazinane ring provide opportunities for designing molecules with specific self-assembly properties. The aldehyde group can be further modified to introduce other functionalities that can participate in non-covalent interactions like hydrogen bonding, π-π stacking, and metal coordination. This could lead to the development of:

Molecular Scaffolds: Designing larger, more complex molecules for applications in host-guest chemistry.

Functional Materials: Creating organic materials with interesting photophysical or electronic properties.

Application as Chemical Probes in Fundamental Biochemical Investigations

The aldehyde functionality is a reactive handle that can be used to attach fluorescent dyes, biotin (B1667282) tags, or other reporter groups. The thiazinane-substituted pyridine core could potentially interact with specific biological targets. Therefore, derivatives of this compound could be synthesized and evaluated as chemical probes to study biological processes. This would involve:

Probe Design and Synthesis: Modifying the core structure to incorporate reporter groups and targeting moieties.

In Vitro Evaluation: Assessing the interaction of these probes with purified proteins or enzymes.

Cellular Imaging: Utilizing fluorescently labeled probes for imaging applications in living cells.

Q & A

Q. What are the common synthetic routes for 6-(1,4-Thiazinan-4-yl)nicotinaldehyde, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis of this compound likely follows nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For analogs like 6-(4-methylphenoxy)nicotinaldehyde, the reaction involves substituting a halogen on the pyridine ring with a nucleophile (e.g., thiazinane) under basic conditions . Key parameters include:

- Temperature : Elevated temperatures (80–120°C) to activate the aromatic ring.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

- Catalyst : Use of CuI or Pd catalysts for coupling reactions (if applicable).

Example protocol: React 6-chloronicotinaldehyde with 1,4-thiazinane in DMF at 100°C for 12 hours under nitrogen. Purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR : 1H/13C NMR identifies substitution patterns. The aldehyde proton appears at ~9.8–10.2 ppm, while thiazinane protons show splitting due to ring conformation .

- IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]+ and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry if crystals are obtainable .

Q. What safety precautions and handling protocols are recommended for this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in a sealed container under inert gas (N2/Ar) at –20°C to prevent aldehyde oxidation .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR signal overlap) when characterizing derivatives of this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H-1H and 1H-13C couplings. For example, NOESY can confirm spatial proximity of thiazinane protons to the pyridine ring .

- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., ring puckering in thiazinane) .

- Deuteration : Replace exchangeable protons (e.g., NH in thiazinane) with deuterium to simplify spectra .

Q. What experimental strategies are effective in elucidating reaction mechanisms involving this compound in heterocyclic synthesis?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Trapping Intermediates : Use quenching agents (e.g., Girard’s reagent T) to isolate reactive intermediates like imines or enamines .

- Computational Modeling : DFT calculations (e.g., Gaussian) map transition states and confirm proposed mechanisms .

Q. What methodologies are recommended for assessing the stability and degradation pathways of this compound under varying environmental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stressors (light, heat, pH extremes).

- Thermal Stability : Heat at 40–80°C for 24–72 hours; monitor via HPLC .

- Photolysis : Use UV light (254 nm) in a photoreactor; analyze degradation products via LC-MS .

- Hydrolytic Pathways : Test in buffers (pH 1–13) to identify pH-sensitive bonds (e.g., aldehyde oxidation to carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.